molecular formula C30H54O4S B14596070 3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid CAS No. 61100-50-3

3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid

Cat. No.: B14596070
CAS No.: 61100-50-3
M. Wt: 510.8 g/mol
InChI Key: NHIIYNIRVGLEDQ-UHFFFAOYSA-N
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Description

3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid is an organic compound with the molecular formula C30H54O4S. It is a derivative of benzene sulfonic acid, characterized by the presence of two dodecyl groups and a hydroxyl group attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid typically involves the sulfonation of 3,5-didodecylphenol. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, optimizing reaction time and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

    Substitution: The dodecyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of dodecyl ketones or dodecyl carboxylic acids.

    Reduction: Formation of dodecyl sulfonates or sulfinates.

    Substitution: Formation of various alkylated or functionalized derivatives.

Scientific Research Applications

3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic and hydrophilic molecules. This property is crucial in applications such as emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets include lipid bilayers and hydrophobic surfaces, where it can disrupt or stabilize structures depending on the concentration and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-hydroxybenzenesulfonic acid
  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid
  • 1,2-Dihydroxybenzene-3,5-disulfonic acid

Comparison

3,5-Didodecyl-2-hydroxybenzene-1-sulfonic acid is unique due to its long dodecyl chains, which impart significant hydrophobic character and enhance its surfactant properties. In contrast, compounds like 3,5-Dichloro-2-hydroxybenzenesulfonic acid and 4,5-Dihydroxy-1,3-benzenedisulfonic acid have shorter or different substituents, resulting in different physical and chemical properties. The presence of dodecyl groups makes this compound particularly effective in applications requiring strong surfactant action.

Properties

CAS No.

61100-50-3

Molecular Formula

C30H54O4S

Molecular Weight

510.8 g/mol

IUPAC Name

3,5-didodecyl-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C30H54O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-28(30(31)29(26-27)35(32,33)34)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31H,3-24H2,1-2H3,(H,32,33,34)

InChI Key

NHIIYNIRVGLEDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C(=C1)S(=O)(=O)O)O)CCCCCCCCCCCC

Origin of Product

United States

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